2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both an imidazole and an isoindole moiety. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the isoindole structure is often found in compounds with anti-inflammatory and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a phthalic anhydride derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can lead to the formation of imidazole derivatives with reduced functional groups.
Scientific Research Applications
2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The isoindole moiety can interact with DNA, leading to potential anticancer effects. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-4-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 2-(1H-Imidazol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the imidazole ring relative to the isoindole moiety can significantly affect the compound’s ability to interact with biological targets, making it a valuable molecule for drug development and other applications .
Properties
IUPAC Name |
2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-8-3-1-2-4-9(8)12(17)15(11)7-10-13-5-6-14-10/h1-6H,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAMJPGYKFBBSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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